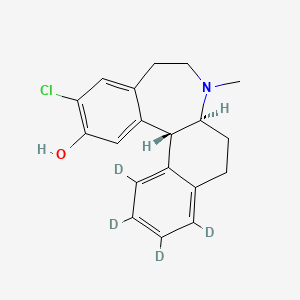

Ecopipam-d4

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H20ClNO |

|---|---|

Molecular Weight |

317.8 g/mol |

IUPAC Name |

(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol |

InChI |

InChI=1S/C19H20ClNO/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21/h2-5,10-11,17,19,22H,6-9H2,1H3/t17-,19+/m0/s1/i2D,3D,4D,5D |

InChI Key |

DMJWENQHWZZWDF-FPKNWISESA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2[C@H]3[C@H](CCC2=C1[2H])N(CCC4=CC(=C(C=C34)O)Cl)C)[2H])[2H] |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Ecopipam-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical mechanism of action of Ecopipam-d4 when utilized as an internal standard in quantitative bioanalysis. While specific literature on this compound is not publicly available, this document extrapolates from the known pharmacology of Ecopipam and the well-established principles of stable isotope-labeled internal standards in mass spectrometry.

The Core Principle: Ecopipam's Therapeutic Mechanism of Action

Ecopipam is a first-in-class, selective antagonist of the D1 and D5 dopamine receptors.[1][2][3] Unlike many antipsychotic medications that target D2 receptors, Ecopipam's specificity for the D1 receptor family offers a novel therapeutic approach for conditions believed to be associated with dopamine dysregulation, such as Tourette syndrome and stuttering.[2][4][5] The D1 receptor is a key component in the mesolimbic pathway, which is involved in reward, motivation, and motor control.[1][2] By blocking the D1 and D5 receptors, Ecopipam modulates dopaminergic signaling, which is thought to alleviate the symptoms of these disorders.[2][6] Clinical trials have demonstrated its potential efficacy in reducing tics in patients with Tourette syndrome.[5][6][7][8]

Signaling Pathway of Ecopipam

The following diagram illustrates the mechanism of Ecopipam as a D1/D5 receptor antagonist.

Caption: Ecopipam competitively inhibits dopamine binding to D1/D5 receptors.

The Analytical Imperative: The Role of Internal Standards

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), variability can arise from multiple steps, including sample extraction, injection volume, and ionization efficiency.[9] To ensure accuracy and precision, an internal standard (IS) is introduced into every sample and calibrator at a known concentration.[9] The IS should ideally be chemically and physically similar to the analyte of interest.[9][10]

This compound: The Ideal Internal Standard

This compound is a deuterated analog of Ecopipam, meaning that four of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This substitution makes this compound an ideal internal standard for the quantification of Ecopipam for several key reasons:

-

Co-elution: Due to its near-identical chemical structure, this compound exhibits the same chromatographic behavior as Ecopipam, meaning they will elute at the same time.[9] This is crucial for compensating for matrix effects that can suppress or enhance the analyte signal during ionization.

-

Similar Extraction Recovery and Ionization Response: The physicochemical properties of this compound are virtually identical to Ecopipam, leading to similar recovery rates during sample preparation and a comparable response in the mass spectrometer's ion source.[9]

-

Mass Differentiation: The key difference is the mass. The four deuterium atoms give this compound a mass-to-charge ratio (m/z) that is four units higher than Ecopipam. This allows the mass spectrometer to distinguish between the analyte and the internal standard.

Logical Relationship of a Deuterated Internal Standard

Caption: The ratio of analyte to IS signal corrects for analytical variability.

Hypothetical Experimental Protocol for Ecopipam Quantification

The following outlines a plausible experimental workflow for the quantification of Ecopipam in human plasma using this compound as an internal standard.

Experimental Workflow

Caption: A typical workflow for sample preparation and analysis.

Detailed Methodologies

1. Sample Preparation:

-

To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Ecopipam: Q1 (Precursor Ion) m/z -> Q3 (Product Ion) m/z

-

This compound: Q1 (Precursor Ion + 4) m/z -> Q3 (Product Ion) m/z

-

Data Presentation: Illustrative Quantitative Data

The following tables represent hypothetical data that would be generated in a validation study for an Ecopipam bioanalytical method using this compound as an internal standard.

Table 1: Calibration Curve for Ecopipam in Human Plasma

| Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 1 | 1,523 | 150,123 | 0.0101 | 0.98 | 98.0 |

| 5 | 7,615 | 151,543 | 0.0503 | 5.01 | 100.2 |

| 20 | 30,460 | 152,301 | 0.2000 | 20.1 | 100.5 |

| 50 | 75,980 | 151,960 | 0.5000 | 49.8 | 99.6 |

| 100 | 152,340 | 152,340 | 1.0000 | 100.0 | 100.0 |

| 200 | 303,120 | 151,560 | 2.0000 | 199.5 | 99.8 |

| 500 | 755,000 | 151,000 | 5.0000 | 501.2 | 100.2 |

Table 2: Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=6) | CV (%) | Accuracy (%) |

| LLOQ | 1 | 1.02 | 4.5 | 102.0 |

| Low | 3 | 2.95 | 3.2 | 98.3 |

| Mid | 75 | 76.1 | 2.1 | 101.5 |

| High | 400 | 395.8 | 1.8 | 99.0 |

Table 3: Matrix Effect and Recovery

| QC Level | Analyte Peak Area (Post-extraction Spike) | Analyte Peak Area (Neat Solution) | Matrix Effect (%) | Analyte Peak Area (Pre-extraction Spike) | Recovery (%) |

| Low | 1,450 | 1,500 | 96.7 | 1,380 | 92.0 |

| High | 72,500 | 75,000 | 96.7 | 69,600 | 92.8 |

Conclusion

The use of a deuterated internal standard like this compound is fundamental to developing robust and reliable bioanalytical methods for the quantification of Ecopipam. Its mechanism of action as an internal standard lies in its ability to mimic the behavior of the analyte throughout the analytical process, thereby correcting for inevitable variations and ensuring the generation of high-quality, reproducible data. This is essential for pharmacokinetic studies, clinical trial monitoring, and ultimately, for the safe and effective therapeutic use of Ecopipam.

References

- 1. Ecopipam - Wikipedia [en.wikipedia.org]

- 2. What is Ecopipam used for? [synapse.patsnap.com]

- 3. What is the therapeutic class of Ecopipam? [synapse.patsnap.com]

- 4. Ecopipam as a pharmacologic treatment of stuttering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]

- 6. emalexbiosciences.com [emalexbiosciences.com]

- 7. neurologylive.com [neurologylive.com]

- 8. emalexbiosciences.com [emalexbiosciences.com]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. resolvemass.ca [resolvemass.ca]

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Ecopipam-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of Ecopipam and a proposed method for its isotopic labeling to produce Ecopipam-d4. Ecopipam is a selective dopamine D1/D5 receptor antagonist that has been investigated for the treatment of various neurological and psychiatric disorders. The deuterated analog, this compound, serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry.

Overview of Ecopipam and the Rationale for Isotopic Labeling

Ecopipam, with the chemical name (6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][1]benzazepin-12-ol, is a potent and selective antagonist of the D1 and D5 dopamine receptors. Its unique pharmacological profile has led to its investigation in clinical trials for conditions such as Tourette's syndrome, stuttering, and certain addictive behaviors.

Isotopic labeling, specifically the introduction of deuterium (a stable isotope of hydrogen), is a standard practice in drug development. Deuterated compounds, such as this compound, are ideal internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The increased mass of the deuterated molecule allows it to be distinguished from the non-labeled drug, while its nearly identical physicochemical properties ensure similar behavior during sample preparation and chromatographic separation. This leads to more accurate and reliable pharmacokinetic data.

Synthesis of Ecopipam

A known enantioselective synthesis of Ecopipam has been reported, providing a foundational pathway for accessing the core molecular structure. The synthesis involves several key transformations, including a catalytic enantioselective aziridination and a diastereoselective Friedel-Crafts cyclization.

A plausible and widely practiced strategy for the synthesis of this compound involves the introduction of the deuterium atoms at a late stage of the synthesis, specifically during the N-methylation step. This is achieved by using a deuterated methylating agent. The following sections detail the synthesis of a key precursor and the subsequent deuteromethylation to yield this compound.

Synthesis of the N-desmethyl Precursor

The synthesis of the precursor amine is a multi-step process that establishes the stereochemistry and core structure of Ecopipam. The yields and key reagents for these steps are summarized in the table below.

| Step | Reaction | Key Reagents and Conditions | Product | Yield (%) |

| 1 | Catalytic Enantioselective Aziridination | Alkene, [N-(p-toluenesulfonyl)imino]phenyliodinane, Cu(OTf)₂, Chiral Ligand | Chiral Aziridine | High |

| 2 | Friedel-Crafts Cyclization | Lewis Acid (e.g., SnCl₄) | Aminotetralin Intermediate | Good |

| 3 | Deprotection | Thiophenol, K₂CO₃ | Primary Amine | High |

| 4 | Cyclization | Dibromoethane, NaH | Benzazepine Core | Moderate |

| 5 | Demethylation | BBr₃ | N-desmethyl-Ecopipam | Good |

Isotopic Labeling: N-deuteromethylation

The final step to introduce the isotopic label is the N-methylation of the secondary amine precursor using a deuterated reagent. A common and effective method is to use trideuteromethyl iodide (CD₃I).

Experimental Protocol: Synthesis of this compound (N-CD₃)

-

Dissolution: Dissolve the N-desmethyl-Ecopipam precursor (1.0 eq) in a suitable aprotic solvent, such as acetonitrile or dimethylformamide.

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq), to the reaction mixture.

-

Addition of Deuterated Reagent: Add trideuteromethyl iodide (CD₃I, 1.2 eq) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

| Parameter | Value |

| Precursor | N-desmethyl-Ecopipam |

| Deuterated Reagent | Trideuteromethyl iodide (CD₃I) |

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | Acetonitrile |

| Reaction Temperature | 40 °C |

| Typical Yield | >90% |

| Isotopic Purity | >98% |

Analytical Characterization

The successful synthesis and isotopic labeling of this compound must be confirmed by appropriate analytical techniques.

-

Mass Spectrometry (MS): ESI-MS will show a molecular ion peak at m/z corresponding to the mass of this compound, which will be 3 mass units higher than that of the unlabeled Ecopipam.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show the absence of the N-methyl singlet peak that is present in the spectrum of unlabeled Ecopipam.

-

²H NMR will show a signal corresponding to the N-CD₃ group.

-

¹³C NMR will show a characteristic triplet for the N-CD₃ carbon due to coupling with deuterium.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the dopamine signaling pathway targeted by Ecopipam and the general workflow for a pharmacokinetic study using this compound as an internal standard.

Caption: Dopamine D1 receptor signaling pathway and the antagonistic action of Ecopipam.

References

Ecopipam-d4: A Technical Guide to Commercial Availability, Suppliers, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecopipam is a selective antagonist of the D1 and D5 dopamine receptors, currently under investigation for various neurological and psychiatric disorders, most notably Tourette syndrome.[1][2] Ecopipam-d4, its deuterated analog, serves as a crucial internal standard for the accurate quantification of Ecopipam in biological matrices during pharmacokinetic and metabolic studies.[3][4] The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass, allowing for its differentiation from the parent drug in mass spectrometry-based assays, without significantly altering its chemical properties. This technical guide provides an in-depth overview of the commercial availability of this compound, its suppliers, and relevant technical information for its application in research and drug development.

Commercial Availability and Suppliers

This compound is available for research purposes from several specialized chemical suppliers. While obtaining a direct Certificate of Analysis (CoA) without a formal request is often not possible, the following suppliers list this compound in their catalogs, indicating its commercial availability. Researchers are advised to contact these suppliers directly to obtain the most current technical data sheets and CoAs.

| Supplier | Website | Contact Information | Notes |

| Veeprho | --INVALID-LINK-- | Available upon request on their website. | Lists this compound as a deuterium-labeled analog for use as an internal standard in analytical and pharmacokinetic research.[4] |

| MedChemExpress | --INVALID-LINK-- | Available on their website. | Describes this compound as a deuterium-labeled Ecopipam.[5] |

| Toronto Research Chemicals (TRC) | --INVALID-LINK-- | Available through their website and distributors like Fisher Scientific.[6][7] | A well-known supplier of research chemicals, including a wide range of stable isotope-labeled compounds.[8][9][10] |

| Alsachim | --INVALID-LINK-- | Available upon request on their website. | Specializes in stable labeled internal standards for clinical and preclinical research. |

| BOC Sciences | --INVALID-LINK-- | Available on their website. | Provides custom synthesis services and a catalog of research chemicals. |

Technical Data

The following tables summarize the general technical information for this compound. It is critical to obtain the lot-specific Certificate of Analysis from the supplier for precise data.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | rel-(6aS,13bR)-11-chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-1,2,3,4-d4-12-ol | [11] |

| Molecular Formula | C₁₉H₁₆D₄ClNO | [5] |

| Molecular Weight | 317.85 g/mol | [11] |

| CAS Number | Not available (for the deuterated form) | - |

| Appearance | Solid powder (expected) | General knowledge |

| Solubility | Soluble in DMSO and other organic solvents (expected) | General knowledge |

Quality Specifications (Typical)

| Parameter | Specification | Notes |

| Purity | ≥98% (by HPLC) | This is a typical purity level for research-grade internal standards. The actual purity will be stated on the CoA. |

| Isotopic Enrichment | ≥99% atom % D | This indicates the percentage of molecules that are deuterated. High isotopic enrichment is crucial for a good internal standard to minimize interference from the unlabeled analyte. |

| Chemical Identity | Confirmed by ¹H-NMR, MS | These analytical techniques are used to confirm the structure of the molecule. |

Mechanism of Action of Ecopipam: The Dopamine D1 Receptor Signaling Pathway

Ecopipam acts as a selective antagonist at dopamine D1 and D5 receptors.[2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, couple to the Gαs/olf G-protein. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][12] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression.[1][2] By blocking this pathway, Ecopipam reduces the effects of dopamine in brain regions where D1 receptors are prevalent.

Experimental Protocols

Due to the proprietary nature of drug development, a specific, publicly available, detailed experimental protocol for the quantification of Ecopipam using this compound is not readily found. However, a general workflow for using a deuterated internal standard in a quantitative LC-MS/MS assay for a small molecule drug in a biological matrix (e.g., plasma or serum) is provided below.

General Workflow for Quantitative Analysis of Ecopipam using this compound Internal Standard

Methodological Considerations

-

Sample Preparation: The goal is to efficiently extract Ecopipam and this compound from the biological matrix while removing interfering substances. Protein precipitation with a solvent like acetonitrile or methanol is a common first step. For cleaner samples, liquid-liquid extraction or solid-phase extraction may be employed.

-

Internal Standard Spiking: this compound should be added to the samples at a known, fixed concentration at the earliest stage of sample preparation. This allows it to compensate for variability in extraction efficiency, sample volume, and instrument response.

-

Chromatography: A reverse-phase C18 column is typically used for the separation of small molecule drugs like Ecopipam. The mobile phase usually consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice for quantitative analysis. This involves selecting a specific precursor ion for both Ecopipam and this compound and then monitoring a specific product ion for each after fragmentation. This highly selective detection method minimizes interferences from other compounds in the sample.

-

Calibration Curve: A calibration curve is prepared by spiking known concentrations of Ecopipam into a blank biological matrix, along with the fixed concentration of this compound. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration to generate a linear regression model. The concentration of Ecopipam in unknown samples is then determined from this curve.

Synthesis of this compound

A detailed, published synthesis protocol for this compound is not publicly available. However, based on the structure of Ecopipam, a plausible synthetic route would involve the introduction of deuterium at the desired positions of a suitable precursor. General strategies for the synthesis of deuterated benzazepines may involve:

-

Deuterium Gas Reduction: Catalytic reduction of a double bond or a carbonyl group in a precursor molecule using deuterium gas (D₂).

-

Deuteride Reagents: Using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to introduce deuterium.

-

H/D Exchange: Acid- or base-catalyzed hydrogen-deuterium exchange on an aromatic ring or at an acidic C-H bond using a deuterium source like D₂O or deuterated acids.

Given the location of the deuterium atoms on the saturated portion of the fused ring system in the IUPAC name found, a likely method would involve the reduction of a suitable unsaturated precursor with deuterium gas or a deuteride reagent early in the synthetic sequence.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Ecopipam in preclinical and clinical research. While specific technical data and experimental protocols are not always publicly available, this guide provides a comprehensive overview of its commercial availability from reputable suppliers and outlines the fundamental principles of its application. For researchers and drug development professionals, direct communication with suppliers for the latest documentation and the application of established bioanalytical method development principles are key to the successful implementation of this compound as an internal standard.

References

- 1. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 2. Functional Selectivity of Dopamine D1 Receptor Signaling: Retrospect and Prospect [mdpi.com]

- 3. A crucial role for cAMP and protein kinase A in D1 dopamine receptor regulated intracellular calcium transients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chromspec.com [chromspec.com]

- 7. Toronto Research Chemicals 500MG Terephthalic-d4 Acid, Quantity: 500mg | Fisher Scientific [fishersci.fi]

- 8. Pharmaceutical - ACI Sciences [acisciences.com]

- 9. LGC Group [www2.lgcgroup.com]

- 10. Toronto Research Chemicals : Everon Life Sciences [everonlife.com]

- 11. veeprho.com [veeprho.com]

- 12. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

Ecopipam-d4 certificate of analysis and purity specifications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecopipam-d4 is the deuterated analog of Ecopipam, a selective antagonist of the D1/D5 dopamine receptors. Its primary application in research and drug development is as an internal standard for the quantification of Ecopipam in biological matrices and pharmacokinetic studies. The stable isotope label allows for precise differentiation from the parent compound in mass spectrometry-based analyses, ensuring high accuracy and sensitivity. This technical guide provides an in-depth overview of the typical certificate of analysis, purity specifications, and analytical methodologies relevant to this compound.

Certificate of Analysis and Purity Specifications

A Certificate of Analysis (CoA) for a reference standard like this compound provides critical information regarding its identity, purity, and quality. While a specific CoA for this compound is not publicly available, the following table summarizes the typical specifications and analytical tests performed for such a compound.

| Parameter | Specification | Typical Analytical Method |

| Identification | ||

| ¹H NMR | Conforms to structure | Nuclear Magnetic Resonance Spectroscopy |

| Mass Spectrum | Conforms to expected m/z | Mass Spectrometry (MS) |

| HPLC Retention Time | Corresponds to reference standard | High-Performance Liquid Chromatography (HPLC) |

| Purity | ||

| Purity by HPLC | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity | ≥ 99% Deuterium | Mass Spectrometry (MS) |

| Impurities | ||

| Residual Solvents | ≤ 0.5% | Gas Chromatography (GC) |

| Water Content | ≤ 1.0% | Karl Fischer Titration |

| Physical Properties | ||

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in DMSO or Methanol | Solubilization Test |

Experimental Protocols

Detailed experimental protocols for the quality control of this compound are typically proprietary to the manufacturer. However, the following sections describe the general methodologies for the key analytical techniques cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The purity of this compound is determined by measuring the area of its peak relative to the total area of all peaks in the chromatogram.

Typical Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (each with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: A stock solution of this compound is prepared in methanol or DMSO and diluted to an appropriate concentration with the mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Isotopic Purity

Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This technique is used to confirm the molecular weight of this compound and to determine the degree of deuterium incorporation.

Typical Method:

-

LC System: An HPLC or UHPLC system with a C18 column.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Data Acquisition: Full scan mode to confirm the molecular ion [M+H]⁺ and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to assess isotopic distribution.

Gas Chromatography (GC) for Residual Solvents

Principle: GC is used to separate and quantify volatile organic compounds, such as residual solvents from the synthesis process. The sample is vaporized and carried by an inert gas through a column, where separation occurs based on boiling point and interaction with the stationary phase.

Typical Method:

-

Column: A capillary column suitable for solvent analysis (e.g., DB-624).

-

Oven Program: A temperature gradient to elute solvents of varying volatilities.

-

Injector: Headspace or direct injection.

-

Detector: Flame ionization detector (FID).

-

Quantification: Comparison of peak areas to a standard containing known amounts of the potential residual solvents.

Visualizations

Certificate of Analysis Workflow

The following diagram illustrates the logical workflow involved in generating a Certificate of Analysis for a pharmaceutical reference standard like this compound.

Caption: Logical workflow for the generation of a Certificate of Analysis.

Ecopipam Signaling Pathway

Ecopipam acts as a selective antagonist at dopamine D1 and D5 receptors. The diagram below illustrates the canonical signaling pathway affected by Ecopipam.

Caption: Ecopipam's antagonism of the D1/D5 dopamine receptor signaling pathway.

The Deuterium Switch: An In-depth Technical Guide to Deuterium Labeling in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies of deuterium labeling in pharmacokinetic (PK) studies. By strategically replacing hydrogen atoms with their stable isotope, deuterium, researchers can significantly alter the metabolic fate of drug candidates, leading to improved pharmacokinetic profiles and potentially enhanced therapeutic outcomes. This "deuterium switch" has emerged as a valuable tool in drug discovery and development, with several deuterated drugs now approved and many more in the clinical pipeline.

Core Principles: The Kinetic Isotope Effect

The fundamental principle underlying the utility of deuterium labeling in pharmacokinetics is the Kinetic Isotope Effect (KIE) . A chemical bond involving deuterium (C-D) is stronger and vibrates at a lower frequency than a corresponding bond with hydrogen (C-H). Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate than breaking a C-H bond.[1]

In drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds as a rate-limiting step.[2] By selectively replacing hydrogen with deuterium at these metabolically vulnerable positions ("soft spots"), the rate of metabolism can be significantly reduced.[1] This can lead to several desirable pharmacokinetic changes:

-

Increased Half-life (t½): A slower metabolic rate means the drug remains in the body for a longer period.

-

Increased Exposure (AUC): The total amount of drug the body is exposed to over time is enhanced.

-

Reduced Clearance (CL): The rate at which the drug is removed from the body is decreased.

-

Potentially Lower and Less Frequent Dosing: A longer half-life and increased exposure may allow for smaller doses to be administered less often, improving patient compliance.[3]

-

Reduced Formation of Toxic Metabolites: By slowing a particular metabolic pathway, the formation of unwanted or toxic metabolites can be minimized, potentially improving the drug's safety profile.[3]

-

Metabolic Switching: Deuteration can sometimes redirect the metabolism of a drug towards alternative pathways, which may lead to a different metabolite profile.[4][5]

It is crucial to note that a significant KIE is only observed when the C-H bond cleavage is the rate-determining step of the metabolic reaction. The magnitude of the effect is not always predictable and must be determined empirically for each compound and metabolic pathway.[2]

Data Presentation: Comparative Pharmacokinetics

The following tables summarize quantitative data from preclinical and clinical studies, illustrating the impact of deuterium labeling on the pharmacokinetic parameters of several drugs.

Table 1: Comparison of In Vitro and In Vivo Pharmacokinetic Parameters of Enzalutamide (ENT) and its Deuterated Analog (d3-ENT) [6][7]

| Parameter | Species | System | Enzalutamide (ENT) | d3-Enzalutamide (d3-ENT) | % Change |

| In Vitro Intrinsic Clearance (CLint) | Rat | Liver Microsomes | - | - | ↓ 49.7% |

| Human | Liver Microsomes | - | - | ↓ 72.9% | |

| In Vivo Cmax | Rat | Oral (10 mg/kg) | - | - | ↑ 35% |

| In Vivo AUC0–t | Rat | Oral (10 mg/kg) | - | - | ↑ 102% |

| In Vivo M2 (N-desmethyl metabolite) Exposure | Rat | Oral (10 mg/kg) | - | - | ↓ 8-fold |

Data presented as percentage change or fold change for the deuterated analog relative to the non-deuterated compound.

Table 2: Comparison of In Vivo Pharmacokinetic Parameters of Methadone and its Deuterated Analog (d9-Methadone) in Mice [8][9]

| Parameter | Methadone | d9-Methadone | Fold Change |

| Area Under the Curve (AUC) | - | - | ↑ 5.7-fold |

| Maximum Concentration (Cmax) | - | - | ↑ 4.4-fold |

| Clearance (CL) | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | ↓ 5.2-fold |

| Brain-to-Plasma Ratio | 2.05 ± 0.62 | 0.35 ± 0.12 | ↓ 5.9-fold |

| LD50 (intravenous) | - | - | ↑ 2.1-fold |

Data from intravenous administration in CD-1 male mice.

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of deuterated drug candidates.

Synthesis of a Deuterated Drug: Generalized Protocol for Deutetrabenazine

Deutetrabenazine, the first deuterated drug to receive FDA approval, serves as an excellent example. The synthesis involves the introduction of trideuteromethoxy groups.[10][11][12]

Objective: To synthesize deutetrabenazine from a precursor via a Mitsunobu reaction.

Materials:

-

6,7-dihydroxy-3,4-dihydroisoquinoline (precursor)

-

Deuterated methanol (CD3OD)

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD)

-

Tetrahydrofuran (THF, anhydrous)

-

(2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide

-

Potassium carbonate

-

Methanol (for recrystallization)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

-

Preparation of 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline:

-

Dissolve the 6,7-dihydroxy-3,4-dihydroisoquinoline precursor in anhydrous THF.

-

Add triphenylphosphine and deuterated methanol to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Work up the reaction mixture, which may involve the addition of zinc chloride and pH adjustment to facilitate purification without column chromatography.

-

-

Synthesis of Deutetrabenazine:

-

Combine the resulting 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline with (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide in a suitable solvent.

-

Add potassium carbonate as a base.

-

Heat the reaction mixture and monitor for completion.

-

After the reaction is complete, cool the mixture and perform an appropriate work-up to isolate the crude deutetrabenazine.

-

-

Purification:

-

Recrystallize the crude product from methanol to obtain pure deutetrabenazine.

-

Confirm the identity and purity of the final product using techniques such as NMR, mass spectrometry, and HPLC.

-

In Vitro Metabolism Study Using Human Liver Microsomes

This protocol assesses the metabolic stability of a deuterated compound compared to its non-deuterated counterpart.

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound and its deuterated analog.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Test compound and its deuterated analog (stock solutions in a suitable solvent like DMSO)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

Internal standard for LC-MS/MS analysis

-

Incubator/water bath at 37°C

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a master mix containing phosphate buffer and human liver microsomes at a predetermined protein concentration (e.g., 0.5 mg/mL).

-

Pre-warm the master mix at 37°C for a few minutes.

-

-

Initiation of the Reaction:

-

Add the test compound (non-deuterated or deuterated) to the pre-warmed master mix to achieve the desired final concentration.

-

Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH.

-

-

Incubation and Sampling:

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.

-

-

Quenching the Reaction:

-

Immediately quench the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Processing:

-

Vortex the quenched samples to precipitate the proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) using the appropriate formula, typically expressed in µL/min/mg of microsomal protein.

-

Compare the CLint values of the deuterated and non-deuterated compounds to determine the kinetic isotope effect.

-

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to compare the pharmacokinetic profiles of a deuterated and non-deuterated drug.

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL) of a test compound and its deuterated analog following oral administration to rats.

Materials:

-

Male Sprague Dawley rats (or other appropriate strain)

-

Test compound and its deuterated analog formulated for oral administration

-

Oral gavage needles

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

Centrifuge

-

Freezer for plasma storage (-80°C)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimation and Dosing:

-

Acclimate the rats to the housing conditions for a sufficient period before the study.

-

Fast the animals overnight before dosing.

-

Administer a single oral dose of the non-deuterated or deuterated compound to separate groups of rats. A crossover design can also be used with an adequate washout period.

-

-

Blood Sampling:

-

Collect blood samples from a suitable site (e.g., tail vein, jugular vein) at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours).[7]

-

-

Plasma Preparation and Storage:

-

Process the blood samples by centrifugation to obtain plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalytical Method:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug (and any major metabolites) in rat plasma.[13][14]

-

Use a deuterated analog as the internal standard if available (for the analysis of the non-deuterated compound, and vice-versa, or a different deuterated analog for both).

-

-

Sample Analysis:

-

Prepare plasma samples for analysis (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

Analyze the samples using the validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) from the plasma concentration-time data for both the deuterated and non-deuterated compounds.

-

Statistically compare the pharmacokinetic parameters between the two groups.

-

Mandatory Visualizations

Experimental Workflow for a Deuterium Labeling Study

Caption: Experimental workflow for evaluating a deuterated drug candidate.

Metabolic Pathway of Enzalutamide and the Effect of Deuteration

Caption: Effect of deuterium labeling on the metabolic pathway of enzalutamide.

Conclusion

Deuterium labeling represents a powerful and increasingly utilized strategy in modern drug development. By leveraging the kinetic isotope effect, medicinal chemists can fine-tune the pharmacokinetic properties of drug candidates, potentially leading to safer and more effective medicines with improved patient compliance. A thorough understanding of the underlying principles and the application of rigorous experimental protocols, as outlined in this guide, are essential for successfully harnessing the "deuterium switch" to develop innovative therapeutics.

References

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

- 5. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]

- 6. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Improved Synthesis of Deutetrabenazine [cjph.com.cn]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 2023 White Paper on Recent Issues in Bioanalysis: Deuterated Drugs; LNP; Tumor/FFPE Biopsy; Targeted Proteomics; Small Molecule Covalent Inhibitors; Chiral Bioanalysis; Remote Regulatory Assessments; Sample Reconciliation/Chain of Custody (PART 1A – Recommendations on Mass Spectrometry, Chromatography, Sample Preparation Latest Developments, Challenges, and Solutions and BMV/Regulated Bioanalysis PART 1B - Regulatory Agencies' Inputs on Regulated Bioanalysis/BMV, Biomarkers/IVD/CDx/BAV, Immunogenicity, Gene & Cell Therapy and Vaccine) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ecopipam-d4 in Advancing Dopamine D1/D5 Receptor Research: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of Ecopipam and its deuterated analog, Ecopipam-d4, for researchers, scientists, and drug development professionals. Ecopipam is a first-in-class selective antagonist for the dopamine D1 and D5 receptors, offering a distinct mechanism of action compared to traditional D2 receptor antagonists.[1][2][3][4] this compound, as a stable isotope-labeled version of the parent compound, serves a critical role in the precise quantification of Ecopipam in biological matrices and may offer an improved pharmacokinetic profile.[5]

Introduction to Ecopipam and the Significance of Deuteration

Ecopipam (SCH 39166) is an investigational drug that selectively blocks the D1-like family of dopamine receptors (D1 and D5).[4][6][7] This selectivity is significant as it avoids the extrapyramidal side effects commonly associated with D2 receptor antagonism.[4][6] Ecopipam is currently under investigation for the treatment of various central nervous system (CNS) disorders, most notably Tourette syndrome.[1][2][8][9]

The "-d4" designation in this compound indicates that four hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium.[5] This substitution is a key strategy in pharmaceutical research. While not altering the fundamental pharmacodynamic properties—receptor binding and intrinsic activity—deuteration can significantly modify a drug's metabolic profile.[10][11] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes.[11] This "kinetic isotope effect" can lead to a longer half-life, reduced formation of certain metabolites, and improved safety and tolerability.[12] In research, deuterated compounds like this compound are invaluable as internal standards for analytical techniques such as mass spectrometry, allowing for highly accurate quantification of the non-deuterated drug in plasma or tissue samples.[5][10]

Pharmacological Profile and Quantitative Data

Ecopipam demonstrates high affinity and selectivity for D1 and D5 receptors with significantly lower affinity for D2, D3, and D4 receptors, as well as serotonergic 5-HT2 receptors.[6][7] This profile has been characterized through extensive in vitro binding assays.

Receptor Binding Affinity

The binding affinity of Ecopipam to various human and rat dopamine receptor subtypes is summarized below. The affinity is expressed as the inhibitor constant (Ki), where a lower value indicates a higher binding affinity.

| Receptor Subtype | Species | Ki (nM) | pKi | Reference |

| Dopamine D1 | Human | 1.2 | 8.92 | [13] |

| Dopamine D1 | Human | 0.9 | 9.05 | [13] |

| Dopamine D1 | Rat | 1.9 | 8.72 | [13] |

| Dopamine D2 | Human | 1240 | 5.91 | [13] |

| Dopamine D2 | Human | 980 | 6.01 | [13] |

| Dopamine D2 | Rat | 514 | 6.29 | [13] |

| Dopamine D4 | Human | 5520 | 5.26 | [13] |

| Dopamine D5 | Human | High Affinity | - | [7] |

Note: Specific Ki values for the D5 receptor are not consistently reported in the literature, but studies confirm high-affinity binding comparable to the D1 receptor.[7]

Key Experimental Protocols

The characterization of Ecopipam and the use of this compound rely on standardized experimental methodologies. Below are detailed protocols for foundational assays.

Radioligand Binding Assay for D1/D5 Receptors

This protocol outlines a typical procedure to determine the binding affinity of a test compound like Ecopipam for D1/D5 receptors.

Objective: To calculate the inhibitor constant (Ki) of a test compound by measuring its ability to displace a known radioligand from the target receptor.

Materials:

-

Cell membranes from a stable cell line expressing human D1 or D5 receptors.

-

Radioligand: [³H]SCH 23390 (a selective D1/D5 antagonist).

-

Test Compound: Ecopipam.

-

Non-specific binding control: Butaclamol or unlabeled SCH 23390 at a high concentration (e.g., 1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compound (Ecopipam) in the assay buffer.

-

Assay Setup: In each well of the 96-well plate, add:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

-

50 µL of the test compound at various concentrations.

-

50 µL of the radioligand ([³H]SCH 23390) at a concentration near its Kd value.

-

50 µL of the cell membrane preparation.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow them to sit for several hours. Count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Pharmacokinetic Analysis using LC-MS/MS

This protocol describes the use of this compound as an internal standard (IS) for quantifying Ecopipam in a plasma sample.

Objective: To accurately measure the concentration of Ecopipam in plasma over time following administration.

Materials:

-

Plasma samples from a study subject.

-

Ecopipam standard of known concentration.

-

This compound (Internal Standard) of known concentration.

-

Acetonitrile or other protein precipitation solvent.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Procedure:

-

Sample Preparation:

-

To a 100 µL aliquot of plasma, add 20 µL of the this compound internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the sample vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the clear supernatant to a new vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

The liquid chromatography step separates Ecopipam and this compound from other matrix components.

-

The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both Ecopipam (the analyte) and this compound (the IS).

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for each sample.

-

Generate a calibration curve by plotting the peak area ratios of known standards against their concentrations.

-

Determine the concentration of Ecopipam in the unknown samples by interpolating their peak area ratios from the calibration curve. The stable concentration of the IS corrects for variations in sample preparation and instrument response.

-

Dopamine D1/D5 Receptor Signaling and Antagonism

Dopamine D1 and D5 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαs/olf family of G-proteins. Their activation initiates a signaling cascade that primarily increases intracellular levels of cyclic AMP (cAMP).

As an antagonist, Ecopipam binds to the D1/D5 receptor but does not activate it. By occupying the binding site, it prevents dopamine from binding and initiating the downstream signaling cascade. This blockade of D1/D5 signaling is believed to be the mechanism through which Ecopipam exerts its therapeutic effects in conditions like Tourette syndrome, where D1 receptor hypersensitivity may contribute to symptoms.[1][2][8]

Conclusion

Ecopipam represents a targeted approach to modulating dopaminergic activity by selectively antagonizing D1 and D5 receptors. Its deuterated counterpart, this compound, is an essential tool for robust preclinical and clinical development, enabling precise pharmacokinetic measurements and holding potential as a therapeutically improved molecule. The continued investigation of these compounds is crucial for advancing our understanding of the D1/D5 receptor system and for developing novel treatments for complex neurological disorders.

References

- 1. emalexbiosciences.com [emalexbiosciences.com]

- 2. emalexbiosciences.com [emalexbiosciences.com]

- 3. What is the therapeutic class of Ecopipam? [synapse.patsnap.com]

- 4. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ecopipam - Wikipedia [en.wikipedia.org]

- 7. Characterization of the binding of SCH 39166 to the five cloned dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. emalexbiosciences.com [emalexbiosciences.com]

- 9. emalexbiosciences.com [emalexbiosciences.com]

- 10. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bioscientia.de [bioscientia.de]

- 12. researchgate.net [researchgate.net]

- 13. ecopipam | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Navigating the Preliminary Handling and Storage of Ecopipam-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

General Handling and Safety Precautions

Proper handling of Ecopipam-d4 in a laboratory setting is crucial to ensure the safety of personnel and maintain the integrity of the compound.

1.1. Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the consistent use of appropriate PPE. This includes:

-

Eye Protection: Safety goggles with side-shields should be worn at all times to protect against accidental splashes.

-

Hand Protection: Chemical-resistant gloves (compliant with standard BS EN 374:2003 or equivalent) are mandatory. Gloves should be inspected for integrity before each use and properly removed and discarded after handling the compound. Hands should be thoroughly washed and dried after handling.[1]

-

Body Protection: A laboratory coat or other appropriate protective clothing must be worn to prevent skin contact.[1]

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used in a well-ventilated area, preferably within a laboratory fume hood.[1][2]

1.2. General Laboratory Practices

-

Do not eat, drink, or smoke in areas where this compound is handled.[2]

-

Ensure adequate ventilation in the work area. The use of a fume hood is recommended.[1][2][3]

-

An accessible safety shower and eye wash station should be available in the immediate work area.[1][2]

Storage and Stability

Proper storage is critical for maintaining the stability and purity of this compound. The following table summarizes the recommended storage conditions based on the available data for Ecopipam and its salts.

| Form | Condition | Temperature | Duration | Notes |

| Solid | Sealed container | -20°C | Long-term | Away from moisture and direct sunlight.[3] |

| Shipping | Room temperature | < 2 weeks | [3] | |

| In Solvent | Sealed container | -80°C | 6 months | Away from moisture.[3] |

| Sealed container | -20°C | 1 month | Away from moisture.[3] |

2.1. Incompatible Materials

To prevent degradation or hazardous reactions, avoid storing this compound with strong acids/alkalis and strong oxidizing/reducing agents.[2]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, the following procedures should be followed.

3.1. Accidental Release

-

Wear full personal protective equipment, including a suitable respirator if necessary.[2][3]

-

Prevent the product from entering drains or water courses.[2][3]

-

For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[2][3]

-

For solid spills, sweep up the material and place it in an appropriate container for disposal.[1]

-

Decontaminate surfaces and equipment by scrubbing with alcohol.[2][3]

-

Dispose of contaminated material in accordance with local regulations.[2][3]

3.2. First Aid Measures

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers. Remove contact lenses if present and easy to do. Seek prompt medical attention.[2][3][4]

-

Skin Contact: Thoroughly rinse the affected skin area with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[2][3][4]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[2][3][4]

-

Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][3][4]

Experimental Workflow for Handling and Storage

The following diagram illustrates a logical workflow for the preliminary handling and storage of this compound.

This document provides a foundational guide for the preliminary handling and storage of this compound. Researchers, scientists, and drug development professionals are encouraged to consult specific institutional safety protocols and the most recent safety data sheets for the parent compound to ensure the highest standards of safety and research integrity.

References

Ecopipam-d4: A Technical Guide to Safety and Handling for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecopipam-d4 is the deuterated analog of Ecopipam, a first-in-class selective dopamine D1/D5 receptor antagonist.[1][2] It is primarily utilized as an internal standard in analytical and pharmacokinetic research to enhance the accuracy of measurements.[3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive overview of its safety profile and handling precautions based on available data for Ecopipam and its salt forms, as well as extensive clinical trial data.

Ecopipam is under investigation for the treatment of various neurological and psychiatric conditions, most notably Tourette syndrome in pediatric and adult patients.[4][5] Its mechanism of action, centered on the selective blockade of D1 and D5 dopamine receptors, offers a distinct pharmacological profile compared to traditional D2 receptor antagonists.[1][4]

This technical guide summarizes the known safety information, outlines proper handling procedures, and details the signaling pathways affected by Ecopipam to inform researchers and drug development professionals.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | rel-(6aS, 13bR)-11-chloro-7-methyl-6, 6a, 7, 8, 9, 13b-hexahydro-5H-benzo[d]naphtho[2, 1-b]azepin-1, 2, 3, 4-d4-12-ol | [3] |

| Molecular Formula | C₁₉H₁₆D₄ClNO | [6] |

| Molecular Weight | 317.85 g/mol | [6] |

| Parent Compound | Ecopipam | [3] |

Safety and Handling Precautions

While a specific Safety Data Sheet for this compound is not available, the following precautions are derived from the SDS of Ecopipam hydrochloride and hydrobromide and are considered best practice for handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate safety glasses with side-shields.

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Skin and Body Protection: Wear a laboratory coat or other protective clothing.

-

Respiratory Protection: For operations with the potential for aerosol or dust generation, a NIOSH-approved respirator is recommended.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure easy access to a safety shower and eyewash station.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or aerosols. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture.

Toxicological Information

Detailed preclinical toxicology data such as LD50, genotoxicity, and carcinogenicity for this compound are not publicly available. The information below is based on the known effects of Ecopipam from clinical trials.

Human Safety Data from Clinical Trials

Ecopipam has been generally well-tolerated in clinical trials for Tourette syndrome.[7][8] The most commonly reported adverse events are summarized in the table below.

| Adverse Event | Frequency in Ecopipam Group | Notes | Source |

| Headache | 9.2% - 15.8% | Generally mild to moderate. | [7][9] |

| Somnolence | 6.6% - 11.1% | [7][10] | |

| Fatigue | 6.5% - 7.9% | [7][9][10] | |

| Insomnia | 5.3% - 14.5% | [7][9] | |

| Anxiety | 9.0% - 9.7% | [10][11] | |

| Restlessness | 5.3% | [7] | |

| Nasopharyngitis | 14.0% | In a 12-month open-label extension study. | [11] |

Notably, clinical studies have not observed significant weight gain, metabolic side effects, or drug-induced movement disorders (dyskinesias) that are often associated with D2 receptor antagonists.[7][11]

First Aid Measures

The following first aid measures are recommended based on the SDS for Ecopipam salts:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Mechanism of Action and Signaling Pathways

Ecopipam acts as a selective antagonist at dopamine D1 and D5 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, stimulate the adenylyl cyclase (AC) signaling cascade. By blocking these receptors, Ecopipam inhibits this downstream signaling.

Dopamine D1/D5 Receptor Signaling Pathway

Caption: Antagonistic action of this compound on the Dopamine D1/D5 receptor signaling pathway.

Experimental Workflow for Receptor Binding Assay

A common experimental application for a deuterated compound like this compound is in competitive binding assays to determine the binding affinity of the parent compound or other ligands. The following is a generalized workflow.

Caption: Generalized experimental workflow for a competitive radioligand binding assay.

Conclusion

References

- 1. Ecopipam - Wikipedia [en.wikipedia.org]

- 2. emalexbiosciences.com [emalexbiosciences.com]

- 3. veeprho.com [veeprho.com]

- 4. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]

- 5. emalexbiosciences.com [emalexbiosciences.com]

- 6. This compound - Immunomart [immunomart.org]

- 7. Emalex Biosciences Announces First Patient Dosed in Phase 3 Trial of Ecopipam for Tourette Syndrome [prnewswire.com]

- 8. emalexbiosciences.com [emalexbiosciences.com]

- 9. emalexbiosciences.com [emalexbiosciences.com]

- 10. neurologylive.com [neurologylive.com]

- 11. Safety and Effect of 12-Month Ecopipam Treatment in Pediatric Patients with Tourette Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ecopipam-d4 Internal Standard in LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of Ecopipam in biological matrices, such as human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Ecopipam-d4, a deuterated analog, as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[1][2] This application note is intended to guide researchers in the development and validation of robust bioanalytical methods for Ecopipam, a first-in-class dopamine-1 (D1) receptor antagonist under investigation for the treatment of Tourette syndrome and other central nervous system disorders.[3][4][5][6]

Introduction

Ecopipam is a selective D1 receptor antagonist with therapeutic potential for various neurological and psychiatric conditions.[3] Accurate quantification of Ecopipam in biological samples is crucial for pharmacokinetic and toxicokinetic studies during drug development.[7][8] LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and ability to analyze multiple compounds in a single run.[9][10]

The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of a robust LC-MS/MS method.[11][12] Deuterated internal standards are chemically almost identical to the analyte, causing them to co-elute during chromatography and exhibit similar ionization efficiency.[2][13] This allows for effective compensation for variations in sample extraction, matrix effects, and instrument response, leading to more reliable and reproducible quantitative results.[1][14]

Experimental Protocol

This protocol outlines a general procedure for the quantification of Ecopipam in human plasma using this compound as an internal standard. Method development and validation should be performed according to regulatory guidelines (e.g., FDA and EMA).[15][16][17]

Materials and Reagents

-

Ecopipam reference standard

-

This compound internal standard

-

LC-MS/MS grade methanol, acetonitrile, water, and formic acid

-

Human plasma (with appropriate anticoagulant)

-

96-well protein precipitation plates or solid-phase extraction (SPE) cartridges

Sample Preparation: Protein Precipitation

-

Thaw plasma samples and calibration standards/quality control samples on ice.

-

To 100 µL of plasma in a 96-well plate, add 10 µL of this compound internal standard working solution (concentration to be optimized during method development).

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[9]

-

Vortex the plate for 2 minutes and then centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | See Table 2 |

Table 2: Illustrative LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

Mass Spectrometry (MS/MS) Conditions

| Parameter | Value |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Ion Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

| Multiple Reaction Monitoring (MRM) Transitions | See Table 3 |

Table 3: Illustrative MRM Transitions for Ecopipam and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Ecopipam | [To be determined] | [To be determined] | 150 | [To be optimized] |

| This compound | [To be determined] | [To be determined] | 150 | [To be optimized] |

Note: The precursor and product ions for Ecopipam and this compound need to be determined through infusion and optimization experiments on the specific mass spectrometer being used.

Data Presentation

The following tables represent typical quantitative data that would be generated during the validation of this bioanalytical method.

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

Table 4: Illustrative Calibration Curve Data

| Nominal Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,250 | 50,000 | 0.025 |

| 5 | 6,300 | 51,000 | 0.124 |

| 20 | 25,500 | 49,500 | 0.515 |

| 100 | 128,000 | 50,500 | 2.535 |

| 500 | 645,000 | 49,000 | 13.163 |

| 1000 | 1,290,000 | 50,200 | 25.697 |

| Linearity (r²) | >0.995 |

Precision and Accuracy

The precision and accuracy of the method are assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).[18]

Table 5: Illustrative Intra- and Inter-Day Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| Intra-Day (n=6) | ||||

| LLOQ | 1 | 0.98 | 98.0 | 8.5 |

| Low | 3 | 3.05 | 101.7 | 6.2 |

| Medium | 150 | 147.5 | 98.3 | 4.1 |

| High | 750 | 760.2 | 101.4 | 3.5 |

| Inter-Day (n=18, 3 runs) | ||||

| LLOQ | 1 | 1.02 | 102.0 | 10.2 |

| Low | 3 | 2.95 | 98.3 | 7.8 |

| Medium | 150 | 151.8 | 101.2 | 5.5 |

| High | 750 | 745.5 | 99.4 | 4.8 |

Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the LC-MS/MS analysis using an internal standard.

Caption: LC-MS/MS workflow with an internal standard.

Signaling Pathway Diagram

Ecopipam acts as a selective antagonist at the dopamine D1 receptor. The following diagram illustrates its mechanism of action within a simplified dopamine signaling pathway.

Caption: Ecopipam's mechanism of action.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust and reliable approach for the quantification of Ecopipam in biological matrices. This protocol, along with the illustrative data and diagrams, serves as a comprehensive guide for researchers and scientists involved in the development and application of bioanalytical methods for this novel therapeutic agent. Adherence to rigorous validation procedures is essential to ensure data integrity for pharmacokinetic and clinical studies.

References

- 1. texilajournal.com [texilajournal.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. emalexbiosciences.com [emalexbiosciences.com]

- 4. neurologylive.com [neurologylive.com]

- 5. emalexbiosciences.com [emalexbiosciences.com]

- 6. Ecopipam for Tourette Syndrome: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phenomenex.com [phenomenex.com]

- 10. lirias.kuleuven.be [lirias.kuleuven.be]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 14. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ema.europa.eu [ema.europa.eu]

- 18. researchgate.net [researchgate.net]

Application Note & Protocol: Quantitative Analysis of Ecopipam in Plasma using Ecopipam-d4 as an Internal Standard

Introduction

Ecopipam is a selective dopamine D1/D5 receptor antagonist under investigation for the treatment of various neurological and psychiatric disorders, including Tourette syndrome.[1][2][3][4] Accurate and precise quantification of Ecopipam in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note provides a detailed protocol for the quantitative analysis of Ecopipam in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. To ensure the highest level of accuracy and to correct for any variability during sample preparation and analysis, a stable isotope-labeled internal standard, Ecopipam-d4, is employed.[5][6][7]

The method described herein is intended for researchers, scientists, and drug development professionals and is based on established principles of bioanalytical method validation as outlined by regulatory agencies.[8][9][10]

Materials and Methods

Reagents and Chemicals

-

Ecopipam (Reference Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (K2EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source.

-

Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Data acquisition and processing software.

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Ecopipam: Accurately weigh and dissolve the reference standard in methanol.

-

This compound: Accurately weigh and dissolve the internal standard in methanol.

-

-

Working Solutions:

-

Prepare serial dilutions of the Ecopipam stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

-

Prepare a working solution of this compound at an appropriate concentration in 50:50 (v/v) acetonitrile:water.

-

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and efficient method for extracting Ecopipam and this compound from plasma samples.

-

Label microcentrifuge tubes for each standard, QC, and unknown sample.

-

Pipette 50 µL of plasma into the appropriately labeled tubes.

-

Add 150 µL of the internal standard working solution (containing this compound) to each tube.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject a portion of the supernatant into the LC-MS/MS system.

Caption: Plasma Sample Preparation Workflow.

LC-MS/MS Conditions

The following are recommended starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography:

| Parameter | Value |

| Column | C18 Reverse-Phase (50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 10 |

| 2.5 | 90 |

| 3.5 | 90 |

| 3.6 | 10 |

| 5.0 | 10 |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Gas Temp | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| MRM Transitions | |

| Analyte | Precursor Ion (m/z) |

| Ecopipam | 316.1 |

| This compound | 320.1 |

Method Validation Summary

A full validation of this bioanalytical method should be performed in accordance with regulatory guidelines.[9] The following tables summarize the expected performance characteristics of the method.

Table 1: Calibration Curve

| Parameter | Acceptance Criteria |